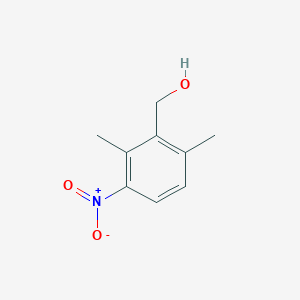

(2,6-Dimethyl-3-nitrophenyl)methanol

Description

Significance of Nitrophenylmethanol Derivatives in Advanced Organic Synthesis and Photochemistry

Nitrophenylmethanol derivatives are important intermediates and building blocks in organic synthesis. The nitro group is a versatile functionality due to its strong electron-withdrawing nature, which can influence the reactivity of the aromatic ring and adjacent functional groups. mdpi.commdpi.com This property facilitates a variety of chemical transformations. mdpi.com For instance, the reduction of the nitro group can yield an amino group, opening pathways to a wide range of other compounds. numberanalytics.com

Recent studies have highlighted compounds with a (2-nitrophenyl)methanol scaffold as promising molecules in biochemical research. rsc.org The diverse properties of the nitro group allow it to reduce the electron density of the molecular framework, which can facilitate reactions with nucleophiles. mdpi.com

In the field of photochemistry, nitro-aromatic compounds are of significant interest. The presence of the nitro group can impart unique photochemical properties to the molecule. nih.gov The photochemistry of nitronaphthalene derivatives, for example, is influenced by the orientation of the nitro group relative to the aromatic ring system. researchgate.net While specific photochemical studies on (2,6-Dimethyl-3-nitrophenyl)methanol are not widely detailed, the general principles suggest that the nitro functionality makes it a candidate for photochemical investigation.

A known synthesis route for this compound involves the reduction of a carboxylic acid precursor.

| Starting Material | Reagent | Product |

| 2,6-dimethyl-3-nitrobenzoic acid | Borane-tetrahydrofuran (B86392) complex | This compound prepchem.com |

Structural Context: Aromatic Nitro and Benzylic Alcohol Functionalities

The chemical behavior of this compound is fundamentally governed by its two primary functional groups: the aromatic nitro group (-NO2) and the benzylic alcohol (-CH2OH).

Aromatic Nitro Group: The nitro group is a strong electron-withdrawing and deactivating group. numberanalytics.comnih.govblogspot.com This means it reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions. nih.govblogspot.com The electron-withdrawing nature is a result of both inductive and resonance effects. mdpi.com When electrophilic substitution does occur, the nitro group typically directs incoming electrophiles to the meta-position relative to itself. numberanalytics.comblogspot.com The presence of the nitro group also makes aromatic compounds more resistant to oxidative degradation. nih.gov Aromatic nitro compounds are generally polar molecules, which often results in higher boiling points due to strong dipole-dipole interactions. embibe.com They can appear as pale yellow liquids or solids. embibe.com

Benzylic Alcohol Functionality: The hydroxymethyl group (-CH2OH) attached to the benzene ring defines the compound as a benzylic alcohol. wikipedia.org This functional group is a site of various chemical reactions. Like other alcohols, it can react with carboxylic acids to form esters. wikipedia.org The benzylic position is often targeted for oxidation reactions, which can convert the alcohol to an aldehyde or a carboxylic acid. acs.org The hydroxyl group can also be substituted in nucleophilic substitution reactions. researchgate.net The reactivity of benzylic alcohols can be influenced by the other substituents on the aromatic ring. researchgate.net The electron-withdrawing nitro group on the ring in this compound would be expected to influence the reactivity of the benzylic alcohol, for example, by affecting the stability of any potential carbocation intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethyl-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWKCPDCFMRCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440687 | |

| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82617-29-6 | |

| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and General Reaction Pathways of 2,6 Dimethyl 3 Nitrophenyl Methanol

Chemical Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself is susceptible to reduction under various conditions, providing a key pathway to functionalize the aromatic ring further.

The most common transformation of the nitro group in aromatic compounds is its reduction to a primary amine (-NH₂). This conversion is a fundamental reaction in organic synthesis, providing access to anilines which are versatile precursors for dyes, pharmaceuticals, and other specialty chemicals. For (2,6-Dimethyl-3-nitrophenyl)methanol, this reduction would yield (3-Amino-2,6-dimethylphenyl)methanol.

The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most efficient and widely used. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

While specific experimental data for the reduction of this compound is not extensively detailed in readily available literature, the conditions are expected to be analogous to those used for other substituted nitrobenzenes. The steric hindrance from the two methyl groups ortho to the methanol (B129727) group and one ortho to the nitro group might necessitate slightly more forcing conditions (e.g., higher pressure or temperature) to achieve complete conversion.

Table 1: Illustrative Conditions for the Reduction of Aromatic Nitro Groups

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield |

| 5-10% Pd/C | H₂ gas | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | 1-4 atm | High |

| Raney Ni | H₂ gas | Ethanol | Room Temperature to 50°C | 3-5 atm | High |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Atmospheric | Good to High |

| Fe / NH₄Cl | H₂O / Ethanol | Reflux | Atmospheric | Good to High |

Reactions Involving the Methanol Group

The benzylic alcohol functionality is a versatile handle for a variety of chemical transformations, including condensation and nucleophilic substitution reactions. The reactivity of this group is influenced by the electronic nature of the aromatic ring and the steric environment around the benzylic carbon.

This compound can undergo condensation reactions with various electrophiles to form esters, ethers, and acetals.

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. More reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, can provide higher yields and faster reaction rates. The steric hindrance from the ortho-methyl groups may slow the rate of esterification, potentially requiring more reactive reagents or catalysts.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration can lead to the formation of a symmetrical ether, though this is less controlled.

Acetal Formation: In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form acetals, which can serve as protecting groups for either the alcohol or the carbonyl compound.

Table 2: General Conditions for Condensation Reactions of Benzyl (B1604629) Alcohols

| Reaction Type | Reagents | Catalyst/Base | Solvent | General Conditions |

| Esterification | Carboxylic Acid | H₂SO₄, TsOH | Toluene | Reflux with Dean-Stark trap |

| Acyl Chloride | Pyridine, Et₃N | Dichloromethane, THF | 0°C to Room Temperature | |

| Acetic Anhydride (B1165640) | Pyridine, DMAP | Dichloromethane | Room Temperature | |

| Etherification | Alkyl Halide | NaH, K₂CO₃ | THF, DMF | Room Temperature to 60°C |

| Acetal Formation | Aldehyde/Ketone | H⁺ (e.g., TsOH) | Toluene, CH₂Cl₂ | Reflux with water removal |

The hydroxyl group of the methanol moiety is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Once activated, the benzylic carbon can be attacked by a wide range of nucleophiles. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to Sₙ2 or Sₙ1 type substitution reactions, depending on the reaction conditions and the stability of the benzylic carbocation. The presence of two ortho-methyl groups will sterically hinder the backside attack required for a pure Sₙ2 mechanism, and the electron-withdrawing nitro group will destabilize the formation of a carbocation, making an Sₙ1 pathway less favorable. Therefore, these reactions may require forcing conditions.

Influence of Aromatic Ring Substituents on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric effects of the methyl and nitro groups.

Methyl Groups: The two methyl groups are located at positions 2 and 6. They exert a positive inductive effect (+I), donating electron density to the aromatic ring. This effect, however, is likely overshadowed by the strong electron-withdrawing nature of the nitro group. More importantly, their position ortho to the methanol group creates significant steric hindrance. This steric bulk can impede the approach of reagents to the benzylic carbon, potentially slowing down reactions at this site, such as esterification and nucleophilic substitution. Similarly, the methyl group at position 2 provides steric hindrance around the nitro group at position 3, which could influence its reduction rate.

Nitro Group Position: The nitro group at the meta-position (position 3) relative to the methanol group has a strong electron-withdrawing effect (-I and -R effects). This deactivates the aromatic ring towards electrophilic attack. For reactions involving the methanol group, the meta-nitro group's electron-withdrawing effect will destabilize any developing positive charge on the benzylic carbon. This makes reactions that proceed through a carbocation intermediate (Sₙ1 type) less favorable compared to an unsubstituted benzyl alcohol. Conversely, it may make the hydroxyl proton slightly more acidic.

Photochemistry and Photo Induced Reactivity of Nitrophenylmethanol Systems

Fundamental Photochemical Reaction Mechanisms of o-Nitrobenzyl Alcohols

The photoreactivity of o-nitrobenzyl alcohols, and by extension (2,6-Dimethyl-3-nitrophenyl)methanol, is characterized by a series of intramolecular transformations following photoexcitation. These mechanisms are often competitive and can be influenced by the molecular structure and the reaction environment.

The primary and most critical step in the photochemistry of o-nitrobenzyl alcohols is an intramolecular 1,5-hydrogen shift. Upon excitation, the oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the benzylic hydroxyl group. This process is facilitated by the formation of a six-membered transition state. cdnsciencepub.comchemrxiv.org This hydrogen transfer results in the formation of a transient biradical species that rapidly rearranges to a more stable intermediate known as an aci-nitro tautomer. researchgate.netrsc.org This tautomerization is a key step, converting the nitro group into a nitronic acid functional group. researchgate.net The formation of the aci-nitro intermediate is a common feature in the photochemistry of many o-nitrobenzyl compounds and is considered the primary ground-state intermediate in their photocleavage reactions. researchgate.net

While the formation of benzisoxazolidine is a major pathway, competing reactions can also occur, particularly influenced by the solvent environment. In certain conditions, the aci-nitro intermediate can undergo a dual proton transfer, leading to the formation of a nitroso hydrate (B1144303). researchgate.netsigmaaldrich.comscispace.com This pathway is more prevalent in aprotic solvents and under aqueous acidic or basic conditions. researchgate.netscispace.com The formation of these nitroso hydrates represents a distinct mechanistic route that competes with the cyclization pathway. researchgate.netscispace.com

The photochemical behavior of o-nitrobenzyl alcohols can also be described in the context of Norrish Type II reactions. researchgate.netchempedia.infowikipedia.orgyoutube.comyoutube.com This type of reaction involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical. In the case of o-nitrobenzyl alcohols, the excited nitro group acts analogously to a carbonyl group. The initial hydrogen abstraction from the benzylic position is the key step of this process. chemrxiv.org Following the formation of the biradical, subsequent reactions can lead to either cleavage of the molecule or the formation of a cyclic product. wikipedia.org This rearrangement does not necessarily require an aqueous environment and can proceed in micellar cores. researchgate.net

Influence of Reaction Medium on Photoreaction Pathways (e.g., Aprotic vs. Aqueous Environments)

The surrounding medium plays a significant role in directing the photochemical pathways of o-nitrobenzyl alcohols. The polarity and proticity of the solvent can influence the stability of the excited states and the various intermediates, thereby affecting the distribution of photoproducts.

In general, the intramolecular photoreaction of ortho-substituted nitrobenzyl alcohols is less dependent on the solvent compared to their meta and para isomers. cdnsciencepub.com For o-nitrobenzyl alcohol itself, no significant differences in the efficiency of photoreaction are observed in a variety of solvents, including neutral water, aqueous sulfuric acid, methanol (B129727), and acetonitrile. cdnsciencepub.com This suggests that the intramolecular pathway is highly efficient and dominant. cdnsciencepub.com

However, for competing pathways, the solvent can have a more pronounced effect. For instance, the formation of nitroso hydrates via dual proton transfer is more favorable in aprotic solvents, as well as in aqueous acidic and basic solutions. researchgate.netscispace.com In contrast, the "classical" mechanism involving the cyclization to a benzisoxazolidine intermediate is predominant in aqueous solutions at a pH range of 3-8. scispace.com The presence of water is essential for some photoreactions of nitro-substituted aromatic compounds that are not observed in organic solvents. cdnsciencepub.comrsc.org

Kinetic and Quantum Yield Studies in Photochemical Processes

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. Kinetic studies, on the other hand, provide information about the rates of the various steps in the reaction mechanism. For o-nitrobenzyl alcohol derivatives, both the quantum yield and the reaction kinetics are influenced by the substitution pattern on the aromatic ring and the benzylic carbon, as well as the reaction conditions.

The photolysis of o-nitrobenzyl alcohol derivatives can exhibit a strong kinetic isotope effect (KIE) at the benzylic center, with values reported up to 8.3 for some derivatives. nih.govacs.org This indicates that the abstraction of the benzylic hydrogen is a rate-determining step in the photoreaction. acs.org Furthermore, for certain derivatives, the KIE is wavelength-dependent, suggesting the involvement of higher excited states in the reaction mechanism. nih.govacs.org

The quantum yields for the photorelease of leaving groups from o-nitrobenzyl systems are highly dependent on the nature of the leaving group and the substitution pattern on the photolabile protecting group. rsc.orgresearchgate.net Modifications to the structure, such as adding different substituent groups on the aromatic ring, can be used to fine-tune the photo-absorptive properties and the photolysis rates. researchgate.net For instance, alkyl substitution at the benzylic position has been shown to significantly increase the quantum yields and shorten the reaction times. acs.org

Below are illustrative data tables showing typical quantum yields and kinetic isotope effects for related o-nitrobenzyl systems. It is important to note that these are representative values for analogous compounds, as specific data for this compound were not found in the reviewed literature.

Table 1: Illustrative Quantum Yields (Φ) for Photolysis of o-Nitrobenzyl Derivatives This table presents representative data for analogous compounds to illustrate the range of quantum yields observed in o-nitrobenzyl systems.

| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) |

| o-Nitrobenzyl Alcohol | Various | 254 | ~0.1 |

| 1-(2-Nitrophenyl)ethanol | Various | - | ~0.6 |

| o-Nitrobenzyl Esters | Various | 300-365 | 0.01 - 0.5 |

Table 2: Illustrative Kinetic Isotope Effects (KIE) for Photolysis of o-Nitrobenzyl Derivatives This table presents representative data for analogous compounds to illustrate the magnitude of KIEs observed in o-nitrobenzyl systems.

| Compound Derivative Pair (H vs. D at benzylic position) | Wavelength (nm) | Kinetic Isotope Effect (kH/kD) |

| Ester 1a/2a | 254 | 8.3 |

| Ester 1a/2a | 350 | 5.1 |

| Ester 1a/2a | 420 | 2.9 |

| Ester 1c/2c | 254 | 4.9 |

| Ester 1c/2c | 350 | 3.9 |

Isotope Effects in Photochemistry of Nitrobenzyl Derivatives (e.g., Kinetic Isotope Effects and Wavelength Dependence)

The photolysis of o-nitrobenzyl alcohol derivatives is known to proceed through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic methylene (B1212753) group. This initial step is often rate-determining and, as such, can exhibit a significant kinetic isotope effect (KIE) when a hydrogen atom is replaced by its heavier isotope, deuterium.

Kinetic Isotope Effects (KIE):

Wavelength Dependence:

The following table summarizes the expected and observed kinetic isotope effects in the photochemistry of related nitrobenzyl derivatives.

| Compound Family | Position of Isotope Labeling | Observed KIE (kH/kD) | Wavelength Dependence |

| o-Nitrobenzyl alcohols | Benzylic (CH2OH vs. CD2OH) | Up to 8.3 nih.gov | Observed in some derivatives nih.gov |

| This compound | Benzylic (CH2OH vs. CD2OH) | Data not available | Data not available |

Triplet Excited State Chemistry and Electronic Transitions (n→π* and π→π*) in Nitrophenyl Photochemistry

The photochemical reactivity of most aromatic nitro compounds, including nitrophenylmethanols, is predominantly governed by the chemistry of their triplet excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S0) to an excited singlet state (S1, S2, etc.), which can then undergo intersystem crossing (ISC) to the corresponding triplet state (T1).

Triplet Excited State:

Electronic Transitions (n→π and π→π):**

The absorption spectrum of a nitrophenylmethanol derivative is characterized by two main types of electronic transitions in the UV-visible region:

π→π Transitions:* These are typically high-energy, high-intensity absorptions corresponding to the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.

n→π Transitions:* These are generally lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitro group) to an antibonding π* orbital.

While specific experimental absorption maxima for the n→π* and π→π* transitions of this compound are not documented in readily available literature, the general characteristics of these transitions for nitrophenyl systems are well-established. The π→π* transitions are expected to occur at shorter wavelengths (higher energy) with high molar absorptivity, while the n→π* transition, which is crucial for the photochemical reactivity, would appear as a weaker absorption band at a longer wavelength (lower energy).

The table below provides a general overview of the characteristics of these electronic transitions in nitrophenyl systems.

| Electronic Transition | Relative Energy | Molar Absorptivity (ε) | Orbital Origin |

| n→π | Lower | Low | Non-bonding (n) electron on nitro group to π of the ring |

| π→π | Higher | High | π orbital of the ring to π of the ring |

Derivatives and Analogues of 2,6 Dimethyl 3 Nitrophenyl Methanol

Structurally Related Nitrophenylmethanol Compounds

A number of compounds are structurally related to (2,6-dimethyl-3-nitrophenyl)methanol, differing in the number and position of methyl and nitro groups on the phenyl ring, or the absence of one of these groups. These related structures provide a basis for understanding the chemical properties and potential applications of the target molecule.

For instance, (4-nitrophenyl)methanol is a simpler analogue that has been studied in various chemical contexts. lgcstandards.comgoogle.comchemsrc.com Isomers such as (2-methyl-3-nitrophenyl)methanol and (3-methyl-2-nitrophenyl)methanol offer insight into how the relative positions of the substituents affect the molecule's properties. chemsynthesis.comnist.govresearchgate.net The presence and arrangement of these functional groups can influence factors like crystal packing, reactivity, and biological activity.

Other related compounds include various nitrophenols and dimethylphenols, which, while not benzyl (B1604629) alcohols, share the substituted aromatic core. learncbse.in The study of these related molecules helps to build a comprehensive picture of the structure-property relationships within this class of compounds.

| Compound Name | CAS Number | Key Structural Difference from this compound |

|---|---|---|

| (4-Nitrophenyl)methanol | 619-73-8 | Lacks the two methyl groups; nitro group at position 4. |

| (3-Nitrophenyl)methanol | 619-25-0 | Lacks the two methyl groups. |

| (2-Methyl-3-nitrophenyl)methanol | 23876-13-3 | One methyl group at position 2. |

| (3-Methyl-2-nitrophenyl)methanol | Not available | One methyl group at position 3, nitro group at position 2. |

| 2,6-Dimethylphenol | 576-26-1 | Lacks the nitro group and the methanol (B129727) group is a hydroxyl group. |

Aromatic Ring Modified Derivatives (e.g., Halogenated, Alkylated, other Nitro-substituted Isomers)

Modification of the aromatic ring of this compound can be achieved through various synthetic methodologies to introduce additional functional groups such as halogens, alkyl chains, or other nitro groups. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new derivatives with tailored characteristics.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be accomplished using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS) are effective for chlorination and bromination of aromatic compounds. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to control the regioselectivity of the halogenation. The synthesis of novel halogenated nitro-arylhimachalene derivatives has been reported, demonstrating a two-step process of halogenation followed by nitration. nih.gov

Alkylation: Alkyl groups can be introduced onto the aromatic ring through Friedel-Crafts alkylation or by using pre-functionalized starting materials. The triphenylmethyl group has been used as a bulky alkylating agent in pre-column derivatization methods for HPLC analysis of halogenated compounds, showcasing a potential strategy for introducing large alkyl moieties. nih.gov

Nitro-substituted Isomers: The synthesis of isomers with different nitro-substitution patterns can be achieved by starting with appropriately substituted precursors. For example, the synthesis of various nitro-free 4,6-disubstituted-3-aminobenzothiophene derivatives has been demonstrated, starting from 2,4,6-trinitrobenzamide, which involves the stepwise nucleophilic substitution of nitro groups. researchgate.net This highlights the possibility of manipulating the position of the nitro group to create a range of isomers.

Functional Group Modifications at the Benzylic Position (e.g., Esters, Ethers, Acetates)

The benzylic hydroxyl group of this compound is a key site for functional group modifications, allowing for the synthesis of a variety of derivatives, including esters, ethers, and acetates. These modifications can alter the polarity, solubility, and reactivity of the parent compound.

Esters: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. The synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers has been reported, providing a general methodology that could be adapted for this compound. researchgate.net

Ethers: The formation of ethers from alcohols can be achieved through several methods. The Williamson ether synthesis is a classic method that involves the reaction of an alkoxide with a primary alkyl halide. learncbse.inlibretexts.org Another approach is the use of methyl iodide with a base like potassium hydroxide (B78521), which can be performed under solvent-free conditions. niscpr.res.in More generally, the alkylation of alcohols to form ethers is a common synthetic transformation. organic-chemistry.org A process for the preparation of nitrophenyl alkyl ethers from nitrophenols and alkyl halides in water has also been described. google.com

Acetates: Acetates are a specific type of ester, formed from the reaction of the alcohol with acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine (B92270). This reaction is generally high-yielding and provides a straightforward way to protect the hydroxyl group or to introduce an acetyl moiety.

Integration of Nitrophenyl Moieties into Complex Molecular Architectures: Case Studies

The (2,6-dimethyl-3-nitrophenyl) moiety can be incorporated into larger, more complex molecular structures, leading to compounds with significant biological activity. A prime example of this is the synthesis of dihydropyridine (B1217469) derivatives, which are a well-known class of calcium channel blockers.

Dihydropyridine derivatives, such as nifedipine (B1678770), are widely used in the treatment of cardiovascular diseases. nih.gov The structure of these compounds typically features a 1,4-dihydropyridine (B1200194) ring with various substituents, including a nitrophenyl group at the 4-position. The precursor to the (2,6-dimethyl-3-nitrophenyl) group in these syntheses is 2,6-dimethyl-3-nitrobenzaldehyde.

The synthesis of nifedipine analogues containing different substitution patterns on the nitrophenyl ring has been extensively explored. nih.govresearchgate.netsemanticscholar.org For example, a patent describes a process for the preparation of a nicardipine (B1678738) analogue, which is a 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine derivative. google.comgoogle.com This highlights the importance of the substitution pattern on the phenyl ring for the pharmacological properties of the resulting dihydropyridine.

| Compound Name | Key Structural Feature | Significance |

|---|---|---|

| Nifedipine | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | A widely used calcium channel blocker. nih.govresearchgate.net |

| Nicardipine Analogue | 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine derivative | Demonstrates the synthesis of dihydropyridines with a 3-nitrophenyl group. google.comgoogle.com |

| Nifedipine Nitrophenylpyridine Analog | Dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | A decomposition product of nifedipine. usp.org |

| Nifedipine Nitrosophenylpyridine Analog | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate | An analogue of nifedipine. sigmaaldrich.com |

The Hantzsch dihydropyridine synthesis is the most common method for preparing these compounds. wikipedia.orgchemtube3d.com This multi-component reaction typically involves the condensation of an aldehyde (in this case, 2,6-dimethyl-3-nitrobenzaldehyde), two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govmdpi.comresearchgate.net

The classical Hantzsch synthesis often requires long reaction times and can result in moderate yields. wikipedia.org To address these limitations, several modifications and improvements have been developed. Microwave-assisted Hantzsch synthesis has emerged as a rapid and efficient alternative, often leading to higher yields in shorter reaction times. nih.gov A novel 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine has been synthesized using a microwave-irradiated Hantzsch ester synthesis. researchgate.net

The mechanism of the Hantzsch reaction is complex and can proceed through several pathways, but it generally involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These intermediates then react and cyclize to form the dihydropyridine ring. wikipedia.org

The three-dimensional conformation of the dihydropyridine ring is crucial for the biological activity of these compounds. X-ray crystallography and computational methods have been used to study the conformation of various nifedipine analogues. researchgate.net

The dihydropyridine ring typically adopts a flattened boat or tub-like conformation. researchgate.netresearchgate.net In this conformation, the C-4 substituent, the nitrophenyl group, is positioned in a pseudoaxial orientation. researchgate.net The degree of puckering of the dihydropyridine ring and the orientation of the substituents can be influenced by the nature of the substituents at various positions on the ring.

Dihydropyridine Derivatives (e.g., Nifedipine-type compounds)

Intermolecular and Intramolecular Hydrogen Bonding Networks in Derivatives

The formation of hydrogen bonds, both within a single molecule (intramolecular) and between separate molecules (intermolecular), plays a crucial role in determining the supramolecular architecture, crystal packing, and ultimately the physicochemical properties of derivatives of this compound. The presence and nature of these hydrogen bonding networks are dictated by the functional groups present on the phenyl ring and the methanol moiety.

In derivatives of this compound, the primary hydrogen bond donor is the hydroxyl (-OH) group of the methanol substituent. Potential hydrogen bond acceptors include the nitro group (-NO₂) on the phenyl ring, as well as any additional acceptor groups introduced in a derivative. The interplay between steric hindrance from the two methyl groups at positions 2 and 6 and the electronic effects of the nitro group at position 3 influences the geometry and strength of these hydrogen bonds.

A pertinent example can be found in the closely related analogue, (2-Methyl-3-nitrophenyl)methanol, which provides insight into the types of hydrogen bonding networks that can be expected. In the crystal structure of this compound, intermolecular O-H···O hydrogen bonds are the dominant non-covalent interaction. These bonds link adjacent molecules into chains, thereby stabilizing the crystal lattice. nih.gov The asymmetric unit of (2-Methyl-3-nitrophenyl)methanol contains two crystallographically independent molecules, and the hydrogen bonding connects them effectively. nih.gov

In more complex derivatives that incorporate additional functional groups capable of hydrogen bonding, such as amide or further hydroxyl moieties, the hydrogen bonding landscape becomes more intricate. For instance, in related structures containing a nitrophenyl ring, both inter- and intramolecular hydrogen bonds of the N-H···O and C-H···O types have been observed. researchgate.netresearchgate.net The specific conformation adopted by the molecule, influenced by the steric bulk of substituents, will ultimately determine which type of hydrogen bond is favored. mdpi.com

The following table summarizes the hydrogen bond data for the analogue (2-Methyl-3-nitrophenyl)methanol, illustrating a typical intermolecular hydrogen bonding scheme.

Table 1: Hydrogen Bond Geometry for (2-Methyl-3-nitrophenyl)methanol

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1A···O3(i) | 0.82 | 1.98 | 2.793(4) | 171 |

| O2-H2A···O1(ii) | 0.82 | 2.00 | 2.816(4) | 174 |

Symmetry codes: (i) x, -1+y, z; (ii) x, 1+y, z. Data extracted from the crystallographic information for (2-Methyl-3-nitrophenyl)methanol. nih.gov

This data clearly indicates the formation of strong intermolecular hydrogen bonds, characterized by short H···A distances and near-linear D-H···A angles, which are indicative of significant stabilizing interactions. While this data is for a close analogue, it provides a strong basis for predicting the behavior of derivatives of this compound, where similar intermolecular O-H···O hydrogen bonding is expected to be a key feature of their solid-state structures. The potential for intramolecular hydrogen bonds would depend on the specific nature and position of other substituents in a given derivative.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. However, no published studies containing NMR data for (2,6-Dimethyl-3-nitrophenyl)methanol were found.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

There is no available experimental data detailing the ¹H NMR or ¹³C NMR chemical shifts for this compound. For a complete analysis, a data table of chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities (e.g., singlet, doublet) would be required.

Two-Dimensional NMR Techniques (e.g., DEPT, APT)

Information regarding the application of two-dimensional NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) to this compound is not available. These experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, but no such analysis has been published.

Solvent Effects on NMR Spectra

There are no studies available that investigate the effect of different deuterated solvents (e.g., CDCl₃, DMSO-d₆) on the NMR spectra of this compound. Such studies are valuable for understanding intermolecular interactions and can aid in resolving signal overlap, but the necessary comparative data is absent from the literature. ckgas.comsigmaaldrich.comcarlroth.com

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound has not been published. While the structure suggests the presence of characteristic absorption bands for O-H (alcohol), C-H (aromatic and alkyl), C=C (aromatic), and N-O (nitro group) stretches, specific wavenumber data is not available. A typical analysis would involve a table of observed frequencies (cm⁻¹) and their corresponding functional group assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrum for this compound is available in public databases. Therefore, the molecular ion peak (M+) and the characteristic fragmentation pattern, which are essential for confirming the molecular weight and deducing the compound's structure, cannot be analyzed.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

There is no evidence in the scientific literature that the single-crystal X-ray structure of this compound has been determined. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and details of its solid-state molecular conformation and intermolecular interactions are unknown. While crystallographic data exists for structurally related but distinct molecules like (2-Methyl-3-nitrophenyl)methanol and 2,6-dimethyl-4-nitro-phenol, this information cannot be used to describe the target compound. nih.govresearchgate.net

Crystal System, Space Group, and Unit Cell Parameters

No crystallographic data for this compound has been deposited in publicly accessible crystallographic databases.

Molecular Conformation and Torsion Angles

Without crystal structure data, a definitive analysis of the molecular conformation and specific torsion angles of this compound in the solid state is not possible.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

A detailed description of the intermolecular interactions present in the crystal lattice of this compound cannot be provided without the corresponding crystallographic information.

Thermal Analysis (e.g., TGA/DSC) for Lattice Stability and Decomposition Temperatures

No thermal analysis data, such as TGA or DSC thermograms, for this compound is currently available in the public domain.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of organic molecules, including nitroaromatic compounds. elsevierpure.comresearchgate.net For (2,6-Dimethyl-3-nitrophenyl)methanol, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a comprehensive understanding of its molecular characteristics. elsevierpure.commdpi.com

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. The presence of the hydroxymethyl, nitro, and two methyl groups on the phenyl ring creates potential for steric hindrance and various rotational conformers.

DFT optimization would reveal the preferred orientation of the nitro group and the hydroxymethyl group relative to the phenyl ring and each other. For instance, the nitro group may be twisted out of the plane of the benzene (B151609) ring to minimize steric clash with the adjacent methyl group. Similarly, the conformation of the -CH₂OH group is critical. These calculations can determine the degree of pyramidalization at nitrogen atoms and confirm the hybridization of atoms within the structure. mdpi.com The results of such an optimization provide a stable 3D structure that serves as the basis for all further property calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table presents typical bond lengths and angles expected from a DFT calculation for a molecule of this type, based on studies of similar compounds. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-NO₂ | ~1.48 Å |

| N-O | ~1.23 Å | |

| C-CH₃ | ~1.51 Å | |

| C-CH₂OH | ~1.52 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H (alcohol) | ~0.97 Å | |

| Bond Angles | O-N-O | ~124° |

| C-C-NO₂ | ~119° | |

| C-C-CH₃ | ~121° | |

| Dihedral Angle | C-C-N-O | ~45-60° |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental findings. elsevierpure.comresearchgate.net

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net These computed frequencies correspond to the absorption bands in an IR spectrum. Key predicted vibrations for this compound would include the O-H stretch of the alcohol, symmetric and asymmetric N-O stretching of the nitro group, C-H stretching from the methyl and aromatic groups, and various C-C ring vibrations. Comparing the calculated spectrum with the experimental one allows for precise assignment of the observed bands. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The calculations would predict the chemical shifts for the distinct protons and carbons in the molecule, such as those on the aromatic ring, the methyl groups, and the hydroxymethyl group. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good agreement with experimental data and aid in the structural confirmation of the compound. mdpi.com

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Scaled Calculated Value (cm⁻¹) |

| O-H Stretch | 3200-3500 | 3350 |

| Aromatic C-H Stretch | 3000-3100 | 3065 |

| Aliphatic C-H Stretch | 2850-3000 | 2940 |

| NO₂ Asymmetric Stretch | 1500-1560 | 1535 |

| NO₂ Symmetric Stretch | 1335-1370 | 1350 |

| C-O Stretch | 1000-1260 | 1080 |

To understand the reactivity of this compound, computational chemists can map its potential energy surface (PES) for specific reactions. A PES is a mathematical landscape that relates the energy of a molecule to its geometry. rsc.org By identifying the minimum energy pathways between reactants and products, one can elucidate detailed reaction mechanisms. smu.edu

For example, the oxidation of the methanol (B129727) group to an aldehyde could be studied. This would involve locating the transition state (TS) structure connecting the reactant and product. The energy difference between the reactant and the transition state defines the activation energy barrier for the reaction, providing crucial kinetic information. chemrxiv.org Such studies can reveal how the electronic effects of the nitro and methyl groups influence the reaction mechanism and energetics. chemrxiv.org

DFT provides a framework for calculating various reactivity indices based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. nih.gov

Electronegativity (χ), Hardness (η), and Electrophilicity (ω): These can be calculated from the HOMO and LUMO energies and provide quantitative measures of the molecule's tendency to attract electrons and its resistance to charge transfer.

Local Reactivity Indices: These indices, often visualized using Molecular Electrostatic Potential (MEP) maps, identify specific reactive sites within the molecule. nih.gov For this compound, an MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl proton, highlighting it as a site for nucleophilic attack.

Table 3: Hypothetical Global Reactivity Descriptors Calculated from Frontier Orbital Energies

| Descriptor | Formula | Hypothetical Value | Interpretation |

| E(HOMO) | - | -5.8 eV | Energy of the highest occupied molecular orbital |

| E(LUMO) | - | -1.9 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.9 eV | Indicates high kinetic stability |

| Electronegativity (χ) | -(E(LUMO)+E(HOMO))/2 | 3.85 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 1.95 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | χ² / (2η) | 3.80 eV | Global electrophilic nature of the molecule |

Other Quantum Mechanical Methods (e.g., AM1 for Enthalpies of Formation)

While DFT is prevalent, other quantum mechanical methods have specific applications. Semi-empirical methods, such as Austin Model 1 (AM1), are computationally less expensive than DFT and can be useful for studying very large systems or for initial, rapid screening of properties. Although less accurate for detailed electronic structure, methods like AM1 are parameterized to reproduce certain experimental properties well, such as enthalpies of formation. researchgate.net For this compound, an AM1 calculation could provide a reasonable estimate of its standard enthalpy of formation in the gas phase.

Modeling of Photochemical Processes and Excited States

The presence of the nitroaromatic chromophore makes this compound a candidate for interesting photochemical behavior. nih.gov Computational methods are essential for modeling the behavior of molecules in their electronic excited states.

Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. mdpi.com For this molecule, TD-DFT could predict the π → π* and n → π* transitions associated with the nitro-substituted benzene ring.

Furthermore, computational modeling can explore the potential energy surfaces of excited states to map out photochemical reaction pathways. rug.nl For nitroaromatic compounds, pathways such as photoreduction of the nitro group or photosubstitution reactions can be investigated. nih.gov Calculations can help determine the quantum yield of a particular photochemical process and identify the nature of the key excited states involved (e.g., singlet or triplet states). msu.edu Studies on similar molecules have explored processes like excited-state intramolecular proton transfer, which could be computationally assessed for this compound as well. nih.govresearchgate.net

Advanced Research Applications in Chemical Sciences

Photolabile Protecting Groups and "Caged Compounds" in Chemical Biology and Material Science Research

The ortho-nitrobenzyl scaffold, of which (2,6-Dimethyl-3-nitrophenyl)methanol is a derivative, is a cornerstone in the design of photolabile protecting groups (PPGs). These groups, also known as "caging" groups, can be attached to a biologically active molecule to temporarily inhibit its function. Upon exposure to light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. This "uncaging" process allows researchers to initiate biological processes on demand in specific locations within cells or tissues.

Photo-Controlled Release Mechanisms

The photo-release mechanism of ortho-nitrobenzyl derivatives is a well-studied intramolecular redox reaction. Upon absorption of ultraviolet (UV) light, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the bond linking the protecting group to the molecule of interest. The process typically yields the free active molecule and a nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring, such as the dimethyl and nitro groups in this compound, can influence the efficiency and wavelength of this photocleavage.

The presence of the two methyl groups ortho and para to the nitro group in this compound can be expected to modulate its photochemical properties. These electron-donating groups can affect the electronic structure of the aromatic ring and, consequently, the energy required for photoactivation and the kinetics of the release process.

Table 1: General Mechanism of Photo-Controlled Release for o-Nitrobenzyl Protecting Groups

| Step | Description |

| 1. Photoexcitation | Absorption of a photon (typically UV light) excites the ortho-nitrobenzyl group to a higher energy state. |

| 2. Intramolecular Hydrogen Abstraction | The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. |

| 3. Rearrangement and Cyclization | The aci-nitro intermediate undergoes rearrangement, often involving a cyclic transition state. |

| 4. Cleavage | The bond to the protected molecule is cleaved, releasing the active compound. |

| 5. Byproduct Formation | An ortho-nitrosobenzaldehyde or related species is formed as a byproduct. |

Organic Synthesis Intermediates for the Preparation of Complex Molecules

Beyond its photochemical applications, this compound and its derivatives serve as important intermediates in multi-step organic synthesis. The functional groups present—a primary alcohol, a nitro group, and methyl substituents on an aromatic ring—offer multiple handles for chemical modification.

A closely related compound, (2-Methyl-3-nitrophenyl)methanol, has been documented as a key intermediate in the synthesis of ergoline (B1233604) derivatives. Ergolines are a class of biologically active alkaloids with a wide range of pharmacological applications, including treatments for Parkinson's disease and migraines. The synthesis of these complex heterocyclic structures often requires carefully planned sequences of reactions, and intermediates like this compound can provide the necessary structural motifs and reactivity for the construction of the target molecule.

Materials Science Applications

The principles of photolabile chemistry extend into the realm of materials science, where the ability to alter material properties with light is highly desirable for a range of applications.

Development of Specialty Polymers and Coatings

Functional polymers and coatings can be designed to incorporate photolabile groups derived from this compound into their structure. These materials can exhibit photo-responsive behaviors, such as changes in solubility, adhesion, or mechanical properties upon irradiation. For example, a polymer with photolabile side chains could be designed to degrade or crosslink when exposed to light, enabling applications in drug delivery systems, photo-patternable surfaces, and smart coatings that respond to environmental stimuli.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol often relies on multi-step processes that may involve hazardous reagents and generate significant waste. For instance, a known route involves the reduction of 2,6-dimethyl-3-nitrobenzoic acid using a borane-tetrahydrofuran (B86392) complex. prepchem.com Future research should prioritize the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. chemistryjournals.net

Key areas for exploration include:

Catalytic Hydrogenation: Investigating the selective hydrogenation of the parent nitroaromatic compound using supported metal catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), could offer a greener alternative. rsc.org Research could focus on optimizing reaction conditions (e.g., solvent, temperature, pressure) and catalyst design to achieve high yields of the corresponding N-aryl hydroxylamines, which can then be further converted to the desired product, while minimizing over-reduction to the aniline. rsc.org

Alternative Nitration Protocols: Traditional nitration methods often use a hazardous mixture of sulfuric and nitric acids. nih.gov Future work could explore milder and more selective nitration techniques. This includes palladium-catalyzed nitration of aryl chlorides or triflates under weakly basic conditions, which demonstrates broad functional group compatibility. organic-chemistry.org Another avenue is the use of solid-supported reagents or ionic liquids as nitrating agents to reduce the use of strong acids and facilitate easier product purification. organic-chemistry.org

Biocatalysis: The use of enzymes for specific transformations offers a highly sustainable approach. Research could focus on identifying or engineering enzymes capable of selectively hydroxylating the methyl group of 2,6-dimethyl-3-nitrotoluene or performing other key steps in the synthetic pathway under mild, aqueous conditions.

The development of such routes would not only reduce the environmental impact but also potentially lower production costs, making derivatives of this compound more accessible for widespread application.

Development of New Photo-Triggerable Systems with Enhanced Efficiency or Specificity

A primary application of this compound is as a core structure for PPGs. However, the practical utility of these systems is often limited by their photochemical properties, such as the quantum yield of uncaging (Φu) and the wavelength required for activation. Future research should aim to design new photo-triggerable systems with improved performance.

Key research objectives include:

Enhancing Quantum Yield: The efficiency of payload release is a critical parameter. nih.gov Strategies to increase the quantum yield of o-nitrobenzyl-based PPGs are an active area of research. One promising approach involves modifying the structure to stabilize the cationic intermediate formed during photolysis, thereby preventing recombination and improving release efficiency. nih.govacs.org Introducing substituents at the benzylic position, for example, can stabilize carbocation intermediates and lead to faster cleavage rates. upenn.edu Systematically studying the effect of different substituents on the this compound backbone could lead to derivatives with significantly higher quantum yields.

Red-Shifting Absorption Wavelengths: Many o-nitrobenzyl derivatives require UV light for activation, which has limited tissue penetration and can be damaging to biological samples. upenn.edupolyu.edu.hk A major goal is to shift the absorption maximum to longer, less harmful wavelengths (i.e., into the near-UV or visible range). This can be achieved by extending the π-conjugated system of the nitroaromatic chromophore. nih.govresearchgate.net Research could involve synthesizing derivatives of this compound with additional conjugated groups to create red-shifted PPGs. nih.govrsc.org

Two-Photon Uncaging (2PU): An advanced strategy for achieving deep tissue penetration and high spatial resolution is two-photon excitation, which uses near-infrared (NIR) light. ed.ac.uknih.gov While some o-nitrobenzyl derivatives have been shown to undergo 2PU, their action cross-sections are often low. nih.govacs.org Future work should focus on designing this compound derivatives with enhanced two-photon absorption cross-sections, making them more efficient for applications in deep-tissue phototherapy or neurobiology. nih.govacs.org

The table below summarizes potential modification strategies and their expected outcomes for developing new photo-triggerable systems.

| Modification Strategy | Target Property | Anticipated Outcome | Relevant Findings |

| Substitution at the benzylic position | Quantum Yield / Release Rate | Stabilization of carbocation intermediates, leading to faster and more efficient payload release. | Introducing a methyl group at the benzylic carbon can increase the photolysis rate. upenn.edunih.gov |

| Extending the π-conjugated system | Absorption Wavelength | Red-shift of the maximum absorption wavelength into the near-UV or visible spectrum. | Adding conjugated groups to the o-nitrobenzyl backbone shifts absorption but can sometimes lower the quantum yield. nih.govresearchgate.net |

| Introduction of electron-donating groups | Absorption Wavelength / Efficiency | Bathochromic shift and potential increase in molar absorptivity. | The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a well-known example that requires lower energy for activation. nih.gov |

| Design for Two-Photon Absorption | Specificity / Tissue Penetration | Enhanced two-photon action cross-section for efficient uncaging with NIR light. | More extensively conjugated systems like nitrodibenzofuran (NDBF) show improved two-photon sensitivity over standard o-nitrobenzyl groups. acs.org |

Advanced Mechanistic Studies of Excited State Dynamics

The photochemical release mechanism of o-nitrobenzyl compounds involves a complex series of events occurring on ultrafast timescales, including intramolecular hydrogen transfer, intersystem crossing (ISC), and the formation of transient intermediates like the aci-nitro species. nih.govwikipedia.orgrsc.org While the general pathway is understood, the specific influence of the substitution pattern of this compound on these dynamics remains unexplored.

Future research should employ advanced spectroscopic and computational methods to elucidate these mechanisms:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the formation and decay of short-lived excited states and intermediates on the femtosecond to microsecond timescale. nih.govnih.gov Such studies on this compound and its derivatives would reveal the rates of key processes like excited-state intramolecular hydrogen transfer and intersystem crossing to the triplet state. nih.gov

Time-Resolved Vibrational Spectroscopy: Techniques like femtosecond stimulated Raman spectroscopy (FSRS) can provide structural information about transient species, helping to definitively identify intermediates such as the aci-nitro form. rsc.orgresearchgate.net

Computational Modeling: High-level quantum chemical calculations (e.g., TD-DFT) can map the potential energy surfaces of the excited states, identify conical intersections, and calculate the energy barriers for different reaction pathways. nih.govrsc.org These computational studies would be particularly valuable for understanding the "ortho effect" in this specific compound, where the two methyl groups flanking the nitro group may sterically influence the excited-state geometry and subsequent dynamics, potentially altering the efficiency of the photorelease. nih.gov

A deeper mechanistic understanding will enable the rational design of new derivatives with tailored photochemical properties, such as faster release kinetics or higher quantum yields. rsc.org

Integration into Emerging Material Systems and Nanotechnology

The ability of o-nitrobenzyl derivatives to undergo photocleavage makes them ideal candidates for creating dynamic and responsive materials. umass.edu Future research should focus on integrating this compound-based units into a variety of advanced material systems.

Potential applications include:

Photodegradable Hydrogels for Tissue Engineering: Hydrogels cross-linked with photodegradable units can be used as scaffolds for 3D cell culture and tissue regeneration. nih.govbsz-bw.de Light can be used to degrade the hydrogel on demand, allowing for the controlled release of encapsulated cells or therapeutic agents. nih.govgoogle.com this compound derivatives could be designed as novel cross-linkers to create hydrogels with tunable degradation rates. acs.org

Light-Responsive Surfaces and Thin Films: Self-assembled monolayers (SAMs) or polymer brushes functionalized with these photolabile groups can be used to create surfaces whose properties (e.g., wettability, cell adhesion) can be switched with light. umass.edu This has applications in creating patterned surfaces for cell biology studies or developing "smart" coatings.

Drug Delivery Nanoparticles: Nanocarriers, such as micelles or silica nanoparticles, can be functionalized with this compound-based linkers to "cage" a therapeutic agent. polyu.edu.hk The drug is released only when the nanoparticle reaches the target site and is exposed to light, offering a high degree of spatial and temporal control over drug delivery. nih.gov Combining these systems with upconversion nanoparticles could enable drug release triggered by NIR light, which offers better tissue penetration. polyu.edu.hk

Photoresists for Advanced Lithography: The clean cleavage of o-nitrobenzyl compounds upon irradiation has been utilized in the development of photoresists for microelectronics. wikipedia.org Future work could explore the use of this compound derivatives in advanced photoresist formulations, potentially for two-photon lithography to create complex 3D microstructures. umass.edu

High-Throughput Screening for Novel Reactivity or Photochemical Properties

The discovery of new photochemical functionalities and the optimization of existing ones can be a time-consuming process. High-throughput screening (HTS) offers a powerful approach to accelerate this discovery cycle.

Future research in this area should involve:

Combinatorial Synthesis: Creating libraries of this compound derivatives with diverse substituents on the aromatic ring and at the benzylic position.

Development of HTS Platforms: Utilizing platforms like droplet microfluidics coupled with mass spectrometry to rapidly screen the photochemical properties of the synthesized libraries. chemrxiv.orgnih.govdoaj.org These platforms allow for reactions to be performed on a picomole scale, conserving materials and enabling the testing of thousands of conditions in a short period. chemrxiv.orgufluidix.com

AI and Machine Learning: Integrating artificial intelligence and machine learning algorithms to analyze the large datasets generated from HTS. mdpi.com These models can identify structure-property relationships and predict the photochemical behavior of novel, untested derivatives, guiding the design of the next generation of photolabile compounds. mdpi.com

By applying HTS, researchers can rapidly explore a vast chemical space to identify derivatives of this compound with novel photoreactivity or optimized properties for specific applications, from more efficient drug delivery systems to new light-responsive materials.

Q & A

Q. How can researchers effectively purify this compound, and what solvent systems are most suitable?

- Methodological Answer : Recrystallization is ideal for purification. Test solubility in polar (methanol, ethanol) and non-polar (hexane, diethyl ether) solvents. For example, dissolve the crude product in hot methanol and gradually add hexane to induce crystallization . For chromatographic purification, use reverse-phase C18 columns with methanol/water gradients (e.g., 60–80% methanol) to separate nitroaromatic byproducts .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Cross-validate with multiple techniques:

- NMR : Compare chemical shifts with DFT-calculated spectra for nitroaromatic systems.

- MS : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out adducts.

- IR : Verify nitro group stretching frequencies (~1520 cm⁻¹ for asymmetric NO₂) .

- If discrepancies persist, repeat synthesis under inert atmospheres to exclude oxidation artifacts.

Q. How does the presence of nitro and methyl substituents influence the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : The nitro group enhances electrophilicity but may render the compound sensitive to UV light or strong bases. Design stability studies by:

- pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.

- Photolytic Stability : Expose to UV light (254 nm) in methanol/hexane mixtures; analyze photoproducts using LC-MS .

- Methyl groups may sterically hinder hydrolysis; compare degradation rates with non-methylated analogs (e.g., 3-nitrophenylmethanol) .

Q. What advanced analytical techniques are critical for elucidating the electronic effects of substituents in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to assess steric and electronic interactions between nitro and methyl groups.

- Cyclic Voltammetry : Measure redox potentials to quantify the nitro group's electron-withdrawing effects.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .

- Compare results with deuterated analogs (e.g., methyl-d₃ derivatives) to isolate isotopic effects .

Notes on Evidence Utilization

- Safety protocols (Q2) extrapolated from structurally related nitroaromatics .

- Solvent systems (Q3, Q5) derived from methanol’s role in purification and photolysis studies .

- Data contradiction strategies (Q4) adapted from qualitative research frameworks .

- Stability experimental design (Q5) informed by methods for nitroaromatic photolysis and analog comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.